(R)-Gallopamil

Description

Molecular Formula and Stereochemical Configuration

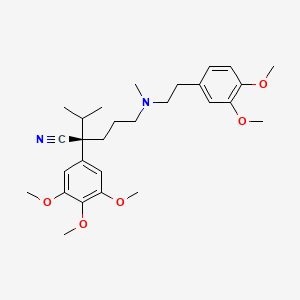

(R)-Gallopamil is a chiral phenylalkylamine derivative with the molecular formula C₂₈H₄₀N₂O₅ and a molecular weight of 484.6 g/mol . Its stereochemical configuration is defined by the R-enantiomer of gallopamil, which exhibits a specific three-dimensional arrangement critical for its biological activity. The compound contains one chiral center at the carbon atom adjacent to the nitrile group, resulting in two enantiomers: (R)- and (S)-gallopamil.

Key identifiers include:

- CAS Registry Number : 38176-10-2 (for the (R)-enantiomer)

- IUPAC Name : (2R)-5-{2-(3,4-Dimethoxyphenyl)ethylamino}-2-isopropyl-2-(3,4,5-trimethoxyphenyl)pentanenitrile

Table 1: Comparative Molecular Properties of (R)- and (S)-Gallopamil

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound has been extensively studied to elucidate its mechanism of action as an L-type calcium channel blocker. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the (R)-enantiomer adopts a folded conformation in its neutral state, with the nitrile group oriented toward the aromatic rings. This conformation facilitates interactions with hydrophobic pockets in ion channels.

In its protonated form (at physiological pH), this compound undergoes conformational flexibility, adopting multiple states that enable cation-π interactions with transmembrane domains of calcium channels. Computational models indicate that the protonated amine group forms hydrogen bonds with aspartate residues in the channel’s selectivity filter, stabilizing the inactive state of the channel.

Comparative Structural Features with (S)-Gallopamil

The (R)- and (S)-enantiomers of gallopamil share identical molecular formulas but differ in their spatial arrangements, leading to distinct pharmacological and physicochemical properties:

Stereochemical Influence on Protein Binding :

- This compound exhibits higher binding affinity to human serum albumin (fb = 0.960 ± 0.010) compared to the (S)-enantiomer (fb = 0.943 ± 0.016). This stereoselectivity arises from differential interactions with tryptophan and lysine residues in the protein’s binding pocket.

- Both enantiomers bind to α₁-acid glycoprotein , but this compound shows a 15% higher binding fraction due to its optimal spatial fit with the protein’s hydrophobic cleft.

Pharmacological Activity :

- The (S)-enantiomer is primarily responsible for calcium channel blockade , with a 50% inhibitory concentration (IC₅₀) of 5.44 µM for L-type channels, whereas this compound is less potent (IC₅₀ = 12.3 µM).

- Despite lower activity, this compound contributes to pharmacokinetic stability by slowing hepatic metabolism via cytochrome P450 3A4 (CYP3A4), thereby prolonging the half-life of the racemic mixture.

Synthetic and Analytical Differentiation :

- The enantiomers are synthesized via asymmetric alkylation using chiral catalysts, with the (R)-form requiring (S)-binol-derived ligands for stereocontrol.

- Chiral high-performance liquid chromatography (HPLC) with cellulose-based stationary phases resolves the enantiomers, with this compound eluting earlier due to weaker interactions with the chiral matrix.

Properties

CAS No. |

38176-10-2 |

|---|---|

Molecular Formula |

C28H40N2O5 |

Molecular Weight |

484.6 g/mol |

IUPAC Name |

(2R)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile |

InChI |

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3/t28-/m1/s1 |

InChI Key |

XQLWNAFCTODIRK-MUUNZHRXSA-N |

SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |

Isomeric SMILES |

CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Key Pharmacokinetic Parameters:

- Absorption and Clearance: The apparent oral clearance rates for (R)-gallopamil are comparable to those of (S)-gallopamil. Studies indicate an oral clearance of approximately 15.1 L/min for this compound versus 11.0 L/min for (S)-gallopamil when administered separately. However, when co-administered with higher doses, both enantiomers exhibited reduced clearance rates due to partial saturation of first-pass metabolism .

- Half-Life: The half-lives of both enantiomers are similar, with this compound having an average half-life of about 6.2 hours.

- Serum Protein Binding: The binding affinity varies between the two enantiomers; (S)-gallopamil shows a higher free fraction compared to this compound. This stereoselectivity influences the drug's efficacy and safety profile .

Pharmacodynamic Effects:

- Electrophysiological Effects: While (S)-gallopamil significantly prolongs the PR interval on ECG readings, indicating its influence on cardiac conduction, this compound does not significantly alter the PR interval at therapeutic doses .

- Efficacy in Hypertension: Clinical studies demonstrate that this compound effectively lowers blood pressure in hypertensive patients through relaxation of vascular smooth muscle and reduction in myocardial oxygen demand .

Case Studies

-

Clinical Trial on Healthy Volunteers:

A study involving six healthy male volunteers assessed the pharmacokinetics and pharmacodynamics of gallopamil after multiple doses. Results indicated that while both enantiomers were well tolerated, only (S)-gallopamil significantly affected cardiac parameters, emphasizing the differential effects based on stereochemistry . -

Long-term Efficacy Study:

In a longer-term study assessing the antihypertensive effects of calcium channel blockers, this compound was found effective in maintaining blood pressure control over extended periods without significant adverse effects.

Data Summary Table

| Parameter | This compound | (S)-Gallopamil |

|---|---|---|

| Oral Clearance | 15.1 L/min | 11.0 L/min |

| Half-Life | 6.2 hours | 7.2 hours |

| Serum Protein Binding | Lower than (S) | Higher than (R) |

| Effect on PR Interval | No significant change | Significant prolongation |

| Antihypertensive Efficacy | Effective | More pronounced |

Chemical Reactions Analysis

Oxidative O-Demethylation Pathways

(R)-Gallopamil undergoes regioselective O-demethylation at aromatic methoxy groups, producing four monophenolic metabolites (Fig. 1). In human liver microsomes:

-

Primary Sites :

-

p-O-Demethylation on the trimethoxyphenyl ring adjacent to the chiral center (metabolite 4 ).

-

p-O-Demethylation on the dimethoxyphenethyl side chain (metabolite 5 ).

-

Key Findings:

| Parameter | Rat Microsomes | Human Microsomes |

|---|---|---|

| S/R Ratio (Metabolite 4) | 1.87 | 0.7–0.9 (R preference) |

| S/R Ratio (Metabolite 5) | 1.30 | 0.7–0.9 (R preference) |

| % Total Metabolism | 10% | Minor pathway |

In rats, O-demethylation favors the S-enantiomer (S/R > 1.3), while humans show mild R-enantiomer preference for certain metabolites .

N-Dealkylation Pathways

N-dealkylation is the dominant metabolic pathway (>90% in rats), yielding secondary amines and aldehydes. Key metabolites include:

Stereoselectivity in Rats:

| Metabolite | S/R Ratio |

|---|---|

| Norgallopamil | 1.36 |

| N-Methyl-N-[hexyl]amine | 1.71 |

In humans, N-dealkylation exhibits minimal stereoselectivity (S/R = 0.7–0.9) .

Human vs. Rat Liver Microsomes:

| Pathway | Human Preference | Rat Preference |

|---|---|---|

| O-Demethylation | p-position on side chain | p-position on main ring |

| N-Dealkylation | R-enantiomer | S-enantiomer |

Humans predominantly metabolize this compound via N-dealkylation , while rats favor O-demethylation .

Steady-State Parameters (50 mg Pseudoracemic Dose):

| Parameter | This compound | (S)-Gallopamil |

|---|---|---|

| Oral Clearance | 4.8 L/min | 5.5 L/min |

| Serum Protein Binding | 3.5% (fu = 0.035) | 5.1% (fu = 0.051) |

| Renal Elimination | 0.49% of dose | 0.71% of dose |

| Half-Life | 6.2 h | 7.2 h |

No significant stereoselectivity in oral clearance or half-life was observed at steady-state .

Biotransformation to Conjugates

This compound’s phenolic metabolites are excreted as glucuronide conjugates in rat bile. Conjugation shows inverse stereoselectivity compared to oxidative metabolism:

| Metabolite | S/R Ratio (Biliary Excretion) |

|---|---|

| Metabolite 2 | 0.62 |

| Metabolite 5 | 2.19 |

This suggests competing pathways for oxidative vs. conjugative metabolism .

Enzyme Interactions

This compound’s metabolism involves CYP3A4 and CYP2C8 , with potential interactions:

-

Inducers : Rifampicin decreases plasma levels.

Pharmacodynamic Implications

Despite comparable pharmacokinetics to S-gallopamil, this compound shows negligible calcium channel-blocking activity. Even at 100 mg doses, it fails to prolong the PR interval, unlike its S-counterpart (35.7% prolongation at 50 mg pseudoracemic dose) .

Comparison with Similar Compounds

Structural and Metabolic Insights

- Stereoselectivity : (S)-Gallopamil’s higher affinity for L-type channels is due to its methoxy group orientation, which enhances receptor binding .

- Metabolic Pathways: N-dealkylation of this compound produces norgallopamil, with enantioselective formation favoring S-enantiomers (S/R ratio = 1.36) . N-glucuronidation of metabolites shows 25% higher conversion of S-enantiomers in rats .

Preparation Methods

Detailed Preparation Methods

Chiral Nitrile Intermediates Route

A key method for preparing (R)-Gallopamil involves the synthesis of chiral nitrile intermediates, which are then converted into the final compound. According to a granted European patent (EP0721448A1), chiral nitriles can be prepared and used to manufacture verapamil analogues, including gallopamil enantiomers.

Process Highlights:

- The preparation starts with the synthesis of a chiral nitrile compound bearing the 3,4-dimethoxyphenyl group.

- The nitrile intermediate is reacted with appropriate amines and alkylating agents to build the gallopamil skeleton.

- The process involves stereoselective steps to favor the (R)-enantiomer.

- Purification is typically done by recrystallization or chromatographic methods to enhance enantiomeric purity.

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of chiral nitrile intermediate | 3,4-dimethoxyphenyl derivatives, alkyl nitriles | Chiral nitrile with stereocenter |

| 2 | Reaction with methylamino group | Methylamine, solvents like ethanol or toluene | Formation of amine intermediate |

| 3 | Alkylation and cyclization | Alkyl halides, bases (e.g., sodium hydroxide) | Formation of gallopamil core |

| 4 | Purification | Recrystallization, chromatography | High purity this compound |

This method allows for control over the stereochemistry and is scalable for industrial production.

Enantioselective Synthesis and Resolution

Alternative methods include:

- Enzymatic or chemical resolution of racemic gallopamil mixtures, exploiting differences in reactivity or solubility of enantiomers.

- Asymmetric catalysis , where chiral catalysts induce formation of the (R)-enantiomer preferentially.

Research on gallopamil metabolism (which relates to its stereochemistry) indicates that the (R)- and (S)-enantiomers can be differentiated by their metabolic pathways, underscoring the importance of stereoselective synthesis.

Analytical and Purification Techniques

- Recrystallization is commonly used to improve enantiomeric purity.

- Chromatographic methods such as chiral HPLC are employed to separate and quantify enantiomers.

- Spectroscopic methods (NMR, MS) confirm the chemical structure and purity.

Summary Table of Preparation Methods

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral nitrile intermediate synthesis | Synthesis of chiral nitriles followed by functionalization | High stereoselectivity, scalable | Requires precise control of stereochemistry |

| Enzymatic/chemical resolution | Separation of enantiomers from racemic mixtures | Established methods, can yield pure enantiomer | Lower overall yield, time-consuming |

| Asymmetric catalysis | Use of chiral catalysts for direct asymmetric synthesis | Direct formation of (R)-enantiomer | Catalyst cost, reaction optimization needed |

Q & A

Q. What are the primary pharmacological targets of (R)-Gallopamil, and how do they influence experimental design in cardiovascular studies?

this compound primarily targets L-type calcium channels and cardiac ryanodine (Ry) receptors. Its inhibitory effects on calcium influx and Ry receptor binding necessitate experimental designs that measure concentration-dependent responses (e.g., IC50 values) and kinetic parameters (association/dissociation rates). For example, radioligand binding assays using [³H]-ryanodine at varying calcium concentrations (pCa = 4.7–6) are critical to quantify high- vs. low-affinity interactions .

Q. What in vitro assays are recommended to assess the antiarrhythmic efficacy of this compound?

Key assays include:

- Electrophysiological studies : Measure action potential duration and calcium current inhibition in isolated cardiomyocytes.

- Radioligand displacement assays : Use [³H]-ryanodine to quantify binding affinity (IC50) and cooperativity (Hill numbers <1 indicate complex binding kinetics) .

- Isolated organ models : Langendorff-perfused hearts to evaluate ventricular fibrillation suppression .

Q. What animal models are suitable for evaluating this compound’s vasodilatory effects?

Rodent models of hypertension or ischemia-reperfusion injury are commonly used. Functional outcomes include blood pressure monitoring (e.g., systolic/diastolic pressure reduction) and Doppler flowmetry to assess coronary vasodilation. Dose-response curves (e.g., 25–50 mg/kg oral administration) should align with pharmacokinetic parameters like half-life (~6–7 hours) .

Q. How should researchers optimize the stability of this compound in experimental solutions?

Prepare stock solutions in DMSO (100 mg/mL, 206.34 mM) and store aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For in vivo studies, verify solubility in physiological buffers (e.g., saline) and monitor degradation via HPLC .

Advanced Research Questions

Q. How do the enantiomer-specific pharmacokinetics of this compound impact its pharmacodynamic outcomes?

Stable isotope techniques (e.g., pseudoracemic administration) reveal that (R)- and (S)-enantiomers exhibit similar oral clearance (4.8 vs. 5.5 L/min) and half-lives (6.2 vs. 7.2 hours). However, enantioselective protein binding (R: 3.5% vs. S: 5.1% unbound fraction) may influence tissue distribution. ECG-based assays (PR interval prolongation) are critical to assess stereoselective effects on cardiac conduction .

Q. What methodological challenges arise when analyzing biphasic dissociation kinetics of this compound-Ry receptor interactions?

Biphasic dissociation (e.g., fast and slow components) requires high temporal resolution sampling and multi-exponential curve fitting. For example, in the presence of 100 µM this compound, dissociation rate constants (K₁) decrease from 0.155 min⁻¹ to 0.057 min⁻¹, suggesting modulation of receptor cooperativity. Use nonlinear regression models (e.g., Hill-Langmuir equations) to resolve overlapping phases .

Q. How does this compound modulate bronchial smooth muscle remodeling in severe asthma, and what biomarkers validate efficacy?

In proof-of-concept clinical trials, this compound reduces bronchial smooth muscle mass by inhibiting calcium-dependent proliferation. High-resolution CT and histomorphometric analysis of bronchial biopsies are used to quantify muscle mass reduction. Biomarkers include serum TGF-β1 levels and airway resistance (FEV₁/FVC ratio) .

Q. What experimental strategies enhance nerve regeneration using this compound-loaded conduits?

In rodent sciatic nerve transection models, silicone conduits filled with 100 ng/mL this compound improve functional recovery (assessed via BBB locomotor scale) and axonal regrowth. Immunohistochemistry for S-100 protein and electron microscopy are used to quantify Schwann cell activity and myelination .

Q. How does this compound influence the cooperativity of Ry receptor binding, and what implications does this have for receptor state transitions?

Hill coefficients <1 in displacement assays (e.g., 0.27–0.67) suggest negative cooperativity. This compound reduces cooperativity, stabilizing Ry receptors in a low-affinity state. Kinetic studies (e.g., delayed dissociation at 1 µM [³H]-Ry) support a two-step binding model, where ligand binding alters receptor conformation .

Q. What statistical approaches resolve contradictions in this compound’s dual roles as a Ry receptor antagonist and dissociation rate modulator?

Contradictions arise when this compound displaces Ry (IC50 = 1.41–15.9 µM) yet slows dissociation. Use global fitting of binding isotherms and kinetic data to model allosteric modulation. Pairwise comparisons (ANOVA with Tukey’s post hoc test) can validate dose-dependent effects across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.